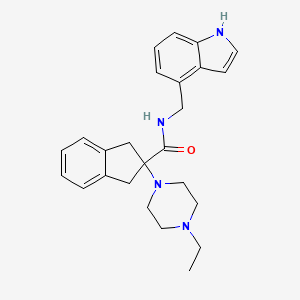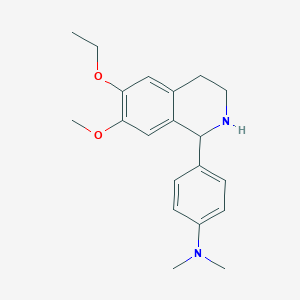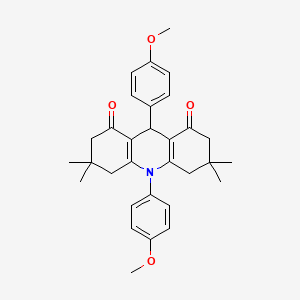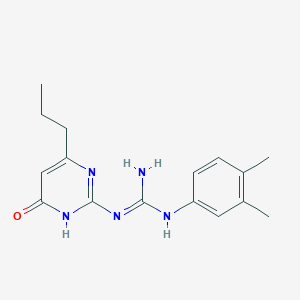
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide, also known as EPIC, is a chemical compound that has been widely researched for its potential applications in the field of medicine. EPIC belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide is not fully understood. However, it is believed to act on various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. This compound has been shown to bind to the serotonin 5-HT7 receptor, which is involved in regulating mood and cognition. It has also been found to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied, and its pharmacological properties are well-characterized. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, schizophrenia, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of this compound. Finally, more research is needed to establish the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 4-ethyl-1-piperazinecarboxylic acid and 1H-indole-4-methanamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a base such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antipsychotic, and neuroprotective properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-2-28-12-14-29(15-13-28)25(16-19-6-3-4-7-20(19)17-25)24(30)27-18-21-8-5-9-23-22(21)10-11-26-23/h3-11,26H,2,12-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSSBXIAZVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)